molecular formula C9H16F3NO2 B2401844 Ethyl 6-amino-7,7,7-trifluoroheptanoate CAS No. 2287345-03-1

Ethyl 6-amino-7,7,7-trifluoroheptanoate

Cat. No.: B2401844
CAS No.: 2287345-03-1
M. Wt: 227.227
InChI Key: XLKDIWFTBYWTGI-UHFFFAOYSA-N
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Description

Ethyl 6-amino-7,7,7-trifluoroheptanoate is a fluorinated organic compound with a unique structure that includes an amino group and a trifluoromethyl group

Preparation Methods

The synthesis of Ethyl 6-amino-7,7,7-trifluoroheptanoate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as ethyl heptanoate and trifluoroacetic acid.

    Reaction Conditions: The reaction involves the introduction of an amino group and a trifluoromethyl group under controlled conditions. Common reagents include hydrazine hydrate and trifluoroacetic anhydride.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Ethyl 6-amino-7,7,7-trifluoroheptanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve specific solvents and temperatures to achieve the desired products.

Scientific Research Applications

Ethyl 6-amino-7,7,7-trifluoroheptanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-7,7,7-trifluoroheptanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, leading to modulation of their activities.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Ethyl 6-amino-7,7,7-trifluoroheptanoate can be compared with other similar compounds:

    Similar Compounds: Compounds such as Ethyl 6-amino-7,7,7-trifluorohexanoate and Ethyl 6-amino-7,7,7-trifluorooctanoate share similar structures but differ in the length of the carbon chain.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 6-amino-7,7,7-trifluoroheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO2/c1-2-15-8(14)6-4-3-5-7(13)9(10,11)12/h7H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKDIWFTBYWTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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